molecular formula C7H5Cl2FO B1452476 3,5-Dichloro-4-fluoroanisole CAS No. 1804886-03-0

3,5-Dichloro-4-fluoroanisole

Cat. No.: B1452476
CAS No.: 1804886-03-0
M. Wt: 195.01 g/mol
InChI Key: ZBSUGIKZGMHZHF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-fluoroanisole is an organic compound with the molecular formula C7H5Cl2FO and a molecular weight of 195.02 g/mol. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methoxy group attached to a benzene ring. It is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-4-fluoroanisole can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the chlorination and fluorination of anisole derivatives under controlled conditions. The reaction typically requires the use of chlorinating agents such as chlorine gas or thionyl chloride, and fluorinating agents like hydrogen fluoride or xenon difluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-fluoroanisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the electron-withdrawing chlorine and fluorine atoms, which affect the reactivity of the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid or sulfuric acid.

Major Products Formed: The major products formed from these reactions include various chlorinated and fluorinated derivatives, as well as oxidized and reduced forms of the compound.

Scientific Research Applications

3,5-Dichloro-4-fluoroanisole is utilized in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Industry: It is employed in the production of materials and chemicals used in various industrial processes.

Mechanism of Action

The mechanism by which 3,5-Dichloro-4-fluoroanisole exerts its effects depends on its specific application. In pharmaceutical research, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

3,5-Dichloro-4-fluoroanisole is similar to other halogenated anisoles, such as 2,4-Dichloro-3-fluoroanisole and 3,5-Dichloro-2-fluoroanisole. These compounds share structural similarities but differ in the position of the halogen atoms on the benzene ring. The unique arrangement of chlorine and fluorine atoms in this compound contributes to its distinct chemical properties and reactivity.

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Properties

IUPAC Name

1,3-dichloro-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUGIKZGMHZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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